![molecular formula C5H5BrN2 B189405 4-Amino-2-bromopyridine CAS No. 7598-35-8](/img/structure/B189405.png)
4-Amino-2-bromopyridine
Overview
Description
4-Amino-2-bromopyridine is a chemical compound with the empirical formula C5H5BrN2. It has a molecular weight of 173.01 . It is used as a medical intermediate .
Synthesis Analysis
The synthesis of 4-Amino-2-bromopyridine involves several steps. The bromination and nitration steps should be carried out in a well-ventilated hood . The concrete method involves the reaction of 4-bromopyridine acid amides .Molecular Structure Analysis
The molecular structure of 4-Amino-2-bromopyridine is represented by the SMILES stringNc1ccnc(Br)c1
. More detailed structural analysis can be found in various scientific papers . Chemical Reactions Analysis
The chemical reactions involving 4-Amino-2-bromopyridine are complex and can involve various other compounds . More detailed information about these reactions can be found in the referenced papers.Physical And Chemical Properties Analysis
4-Amino-2-bromopyridine is a solid substance . It is slightly soluble in water . More detailed physical and chemical properties can be found in the referenced sources .Scientific Research Applications
Synthesis of Novel Complexes : 4-Amino-2-bromopyridine derivatives have been used in synthesizing novel iron(II) and ruthenium(II) complexes with unusual internal angles and hydrogen bonding between amino protons and nitrogen atoms. These complexes have unique chemical and electrochemical properties (Fallahpour, Neuburger, & Zehnder, 1999).
Vibrational Spectra Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 4-Amino-2-bromopyridine have been conducted. These studies provide comprehensive vibrational assignment and analysis, contributing to a better understanding of its molecular properties (Kandasamy & Velraj, 2012).
Copper-Catalyzed Amination : This compound has been effectively used in the amination of aryl halides under copper catalysis, demonstrating its utility in organic synthesis and potential pharmaceutical applications (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Building Blocks for Chelating Ligands : Amino-functionalized 2,2′-bipyridines, synthesized from 4-Amino-2-bromopyridine, serve as versatile building blocks for sophisticated chelating ligands with a 2,2′-bipyridine core, useful in coordination chemistry and material science (Hapke, Staats, Wallmann, & Lützen, 2007).
Electrocatalytic Carboxylation : 4-Amino-2-bromopyridine has been used in electrochemical studies, like the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, showing its potential in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Investigating Covalent Protein Modification : Studies have been conducted to understand the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, highlighting the compound's role in selective covalent protein modification, relevant for the development of biological probes and therapeutics (Johnson et al., 2011).
Synthesis of Bioactive Compounds : The compound has been used in the synthesis of substituted imidazo[1,2-a]pyridine derivatives, which are important in the development of pharmaceuticals (Shawcross & Stanforth, 1993).
Safety And Hazards
properties
IUPAC Name |
2-bromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGEMWEXKBWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323696 | |
Record name | 4-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromopyridine | |
CAS RN |
7598-35-8 | |
Record name | 7598-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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